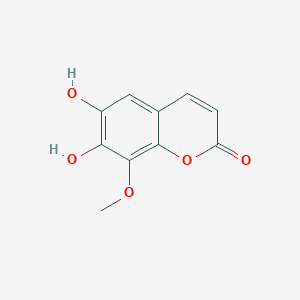

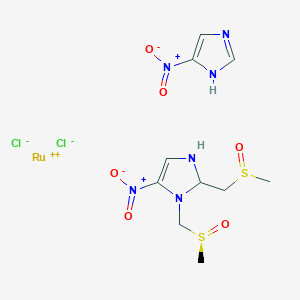

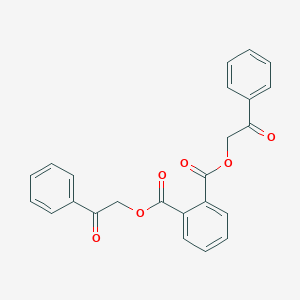

![molecular formula C28H24F12N4P2 B011477 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) CAS No. 108861-20-7](/img/structure/B11477.png)

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)

Übersicht

Beschreibung

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) is a useful research compound. Its molecular formula is C28H24F12N4P2 and its molecular weight is 706.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photochromic Materials

Viologens are well-known for their photochromic properties. When exposed to light, they can change color, which reversibly alters upon removal of the light source . This characteristic makes them suitable for creating smart windows that can modulate light transmission in response to sunlight, contributing to energy savings in buildings.

Electrochromic Devices

Due to their ability to undergo redox reactions, viologens can be used in electrochromic devices. These devices change color when an electrical current is applied, making them useful for applications such as rear-view mirrors in vehicles and electronic paper displays .

Solar Energy Conversion

Viologens can act as electron mediators in dye-sensitized solar cells (DSSCs), enhancing the efficiency of solar energy conversion. Their ability to facilitate electron transfer helps in the generation of electricity from light energy .

Supramolecular Chemistry

The compound’s structure allows it to form complex molecular assemblies, such as catenanes and rotaxanes. These structures have applications in the development of molecular machines and motors, which are at the forefront of nanotechnology research .

Sensing and Detection

Viologens have been used in the development of sensors for detecting various substances. Their color-changing property upon interaction with specific analytes makes them excellent candidates for visual detection systems .

Catalysis

The structural flexibility and electronic properties of viologens lend themselves to catalytic applications. They can be used as catalysts or co-catalysts in a variety of chemical reactions, including organic synthesis and degradation of pollutants .

Wirkmechanismus

Target of Action

The primary target of this compound is the ultraviolet (UV) light . It has been synthesized as a polyoxometalate-viologen hybrid and has shown efficient UV light detection ability .

Mode of Action

The compound interacts with UV light and undergoes a color change from pale yellow to blue .

Biochemical Pathways

The compound’s interaction with UV light triggers a photoluminescence phenomenon . The fluorescence intensity decreases with the increase of UV intensity .

Result of Action

The compound has the potential to achieve fluorescence-based UV probing . When irradiated with an ultraviolet xenon lamp for about 5 minutes, the fluorescence intensity is almost completely quenched .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light exposure. It exhibits different levels of color changes under sunlight irradiation at different local times on a sunny day . The compound remains clear for 11 days in the dark under an ambient atmosphere and is also reusable when erased .

Eigenschaften

IUPAC Name |

4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4.2F6P/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURJGCCXYLZWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F12N4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453690 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) | |

CAS RN |

108861-20-7 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

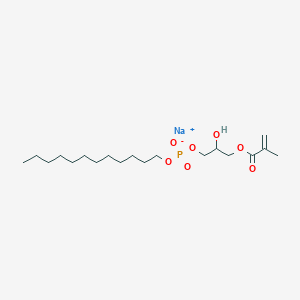

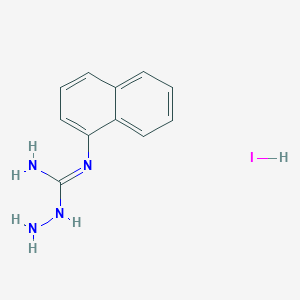

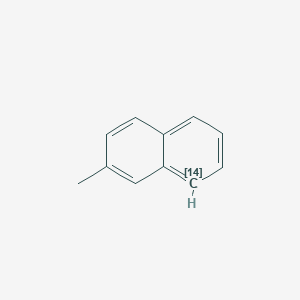

![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)

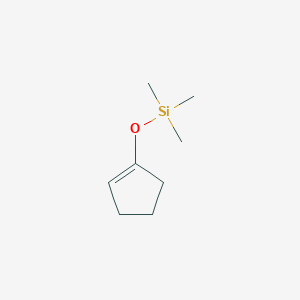

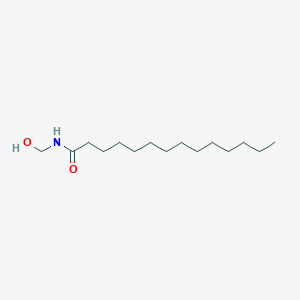

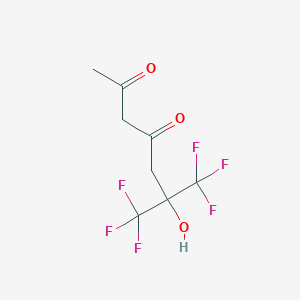

![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

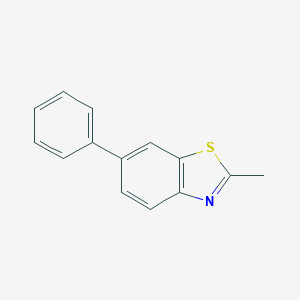

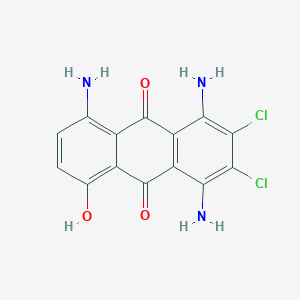

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)